molecular formula C9H7BrN4OS B10903134 4-bromo-3-{(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

4-bromo-3-{(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B10903134
M. Wt: 299.15 g/mol
InChI Key: UZRYXLKASTUYLH-UUILKARUSA-N
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Description

4-BROMO-3-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL is a complex organic compound that features a brominated phenol core linked to a triazole ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-3-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-3-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could result in various substituted phenol derivatives .

Scientific Research Applications

4-BROMO-3-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-3-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-3-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL is unique due to its specific structural features, such as the brominated phenol core and the triazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7BrN4OS

Molecular Weight

299.15 g/mol

IUPAC Name

4-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H7BrN4OS/c10-8-2-1-7(15)3-6(8)4-12-14-5-11-13-9(14)16/h1-5,15H,(H,13,16)/b12-4+

InChI Key

UZRYXLKASTUYLH-UUILKARUSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)/C=N/N2C=NNC2=S)Br

Canonical SMILES

C1=CC(=C(C=C1O)C=NN2C=NNC2=S)Br

Origin of Product

United States

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